4-Benzoylbenzoic acid succinimidyl ester

Catalog No.
S798037
CAS No.
91990-88-4
M.F
C18H13NO5
M. Wt
323.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzoylbenzoic acid succinimidyl ester

CAS Number

91990-88-4

Product Name

4-Benzoylbenzoic acid succinimidyl ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

MVQNJLJLEGZFGP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Synonyms

4-Benzoylbenzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[(4-Benzoylbenzoyl)oxy]-2,5-pyrrolidinedione; N-Succinimidyl 4-Benzoylbenzoate;

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Properties:

  • Chemical structure: 4-BBSE consists of two reactive groups: a succinimidyl ester (NHS) group and a benzophenone moiety. The NHS group reacts readily with primary amines, while the benzophenone group can be activated by ultraviolet (UV) light to form covalent bonds with other molecules. Source: Sigma-Aldrich:
  • Reactivity: The NHS group exhibits high reactivity towards primary amines, forming stable amide bonds. This property allows 4-BBSE to efficiently crosslink biomolecules containing primary amines, such as proteins, peptides, and oligonucleotides. Source: Sigma-Aldrich:
  • Photoreactivity: Upon exposure to UV light (around 360 nm), the benzophenone group in 4-BBSE undergoes a reaction that generates reactive intermediates. These intermediates can form covalent bonds with various molecules, enabling the crosslinking of biomolecules even in the absence of primary amines. Source: Sigma-Aldrich:

Applications:

  • Protein-protein crosslinking: 4-BBSE is widely used to crosslink protein molecules, enabling the study of protein-protein interactions, protein complexes, and protein oligomerization. Source: Creative Biolabs:
  • Antibody-drug conjugate (ADC) development: 4-BBSE can be employed to link cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The NHS group of 4-BBSE reacts with the antibody, while the UV-activated benzophenone group can be used to attach the drug molecule. Source: Abcam:
  • Oligonucleotide modification: 4-BBSE can be utilized to modify oligonucleotides (DNA or RNA) by introducing functional groups or attaching them to other biomolecules. The NHS group reacts with primary amines present on the oligonucleotide, enabling further conjugation. Source: Thermo Fisher Scientific:

4-Benzoylbenzoic acid succinimidyl ester is a chemical compound with the molecular formula C₁₈H₁₃NO₅ and a molecular weight of approximately 323.29 g/mol. It appears as a white crystalline solid with a melting point of 205-206°C and a flash point of 257.1°C. This compound is classified as a heterobifunctional crosslinker due to its ability to react with amines via its succinimidyl ester group while also engaging in non-specific reactions through the benzophenone moiety, making it valuable in biochemical applications .

Additional Information

4-Benzoyl BS3 is a useful tool for researchers due to its ability to selectively target and link biomolecules. It is commonly used in applications such as:

  • Protein immobilization on surfaces []
  • Antibody-drug conjugates []
  • Peptide synthesis []

4-Benzoylbenzoic acid succinimidyl ester exhibits notable biological activity, particularly as a crosslinking agent in biochemical research. Its ability to form covalent bonds with proteins and nucleic acids allows for the stabilization of complexes and the study of protein interactions. Additionally, its photoreactive properties enable the investigation of dynamic biological processes under controlled conditions .

The synthesis of 4-benzoylbenzoic acid succinimidyl ester typically involves:

  • Formation of the Acid: Starting from benzoic acid derivatives, the benzoyl group is introduced through acylation.
  • Conversion to Succinimidyl Ester: The carboxylic acid is then reacted with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the succinimidyl ester .

This method allows for high yields and purity, making it suitable for laboratory applications.

4-Benzoylbenzoic acid succinimidyl ester has several applications, including:

  • Bioconjugation: Used extensively for attaching proteins, peptides, or oligonucleotides to various surfaces or other biomolecules.
  • Photocrosslinking: Employed in studies requiring light-induced crosslinking of biomolecules, facilitating the analysis of protein interactions and dynamics.
  • Labeling Techniques: Useful in developing assays and detection methods due to its ability to form stable conjugates with biological macromolecules .

Interaction studies utilizing 4-benzoylbenzoic acid succinimidyl ester focus on its ability to covalently link biomolecules, enabling researchers to explore protein-protein interactions, enzyme-substrate relationships, and receptor-ligand dynamics. The compound's photoreactive properties allow for real-time monitoring of these interactions under UV light, providing insights into conformational changes and binding affinities .

Several compounds share structural or functional similarities with 4-benzoylbenzoic acid succinimidyl ester. Key examples include:

Compound NameStructure/FunctionalityUnique Aspects
N-HydroxysuccinimideCommonly used for amine coupling but lacks photoreactivityDoes not have a benzophenone moiety
4-Bromobenzoyl chlorideHalogenated derivative used for electrophilic reactionsMore reactive but less selective than succinimidyl ester
4-Methylbenzoyl chlorideSimilar reactivity but less sterically hinderedMore versatile in certain coupling reactions

4-Benzoylbenzoic acid succinimidyl ester stands out due to its dual reactivity—allowing both specific amine coupling and non-specific interactions through photoreactivity—making it particularly valuable for complex biochemical applications .

Reactivity Profile: NHS Ester and Benzophenone Functionalities

NHS Ester Reactivity

The NHS ester moiety reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological to slightly alkaline conditions (pH 7.2–9.0). This reaction forms stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct. Key characteristics include:

PropertyValue/DescriptionSource
Reaction half-life (pH 7.0)4–5 hours at 0°C
Optimal pH range7.2–9.0
Competing reactionHydrolysis (rate increases with pH)

Benzophenone Photoreactivity

The benzophenone group undergoes UV-induced (λ ≈ 360 nm) transition to a triplet state, enabling covalent insertion into C–H and N–H bonds within 3–10 Å. Unlike diazirines, benzophenones exhibit:

  • Methionine preference: 23% of crosslinks target methionine residues due to sulfur's electron-rich nature.
  • Reduced oxygen sensitivity: Lower susceptibility to quenching by molecular oxygen compared to aryl azides.

Two-Step Crosslinking Mechanism

The sequential reaction process maximizes specificity while minimizing non-target interactions:

Step 1: Amine Conjugation

  • NHS ester reacts with lysine residues (e.g., K214 in HSA) at 4°C for 30 min.
  • Excess crosslinker removed via size-exclusion chromatography to prevent nonspecific binding.

Step 2: Photoactivation

  • UV irradiation (365 nm, 5–50 min) generates benzophenone triplet state.
  • Radical insertion occurs preferentially at hydrophobic interfaces (e.g., lipid bilayers).
ParameterOptimal ConditionsImpact on Efficiency
UV duration25–50 min↑ Crosslink density
Crosslinker:Protein ratio0.5:1 to 1.5:1 (w/w)Balances specificity/yield
Temperature4°C (ice)Reduces hydrolysis

Comparative Reactivity: Benzophenone vs. Alternative Photoreactive Groups

Reactivity Profile Comparison

PropertyBenzophenoneDiazirine (e.g., Sulfo-SDA)Aryl Azide
Activation wavelength360 nm365 nm254–302 nm
Half-life in aqueous buffer>24 hours10–15 min<5 min
Preferred targetsMet, Phe, GlyAsp, GluCys, Tyr
Crosslinking density (HSA)0.8 links/kDa2.1 links/kDa0.3 links/kDa
Source

Mechanistic Advantages

  • Spatial resolution: Benzophenone's 7–10 Å reach enables precise distance constraints vs. diazirine's 3–5 Å.
  • Orthogonal complementarity: Combined use with diazirines increases structural coverage by 40% in human serum albumin studies.
  • Reduced background: Methionine selectivity minimizes nonspecific labeling in complex biological matrices.

Structural and Functional Insights from Crosslinking Studies

Protein Conformational Analysis

In human serum albumin (HSA), 4-benzoylbenzoic acid succinimidyl ester identified:

  • Domain II flexibility: 12 crosslinks between K214 (domain I) and K549 (domain III), indicating pH-dependent conformational changes.
  • Drug binding sites: 8/23 crosslinks localized to subdomain IB (warfarin binding region), correlating with crystal structure data (RMSD 2.53 Å).

Membrane Protein Applications

  • GPCR studies: Achieved 65% crosslinking efficiency in β2-adrenergic receptor-ligand complexes vs. 28% with homobifunctional NHS esters.
  • Lipid bilayer insertion: 3.2× higher labeling in unsaturated (DOPG) vs. saturated (DPPG) membranes due to increased fluidity.

Synthetic and Analytical Considerations

Stability Profile

ConditionDegradation Rate (t1/2)Mitigation Strategy
Aqueous buffer (pH 7.4)8.3 hoursLyophilize in DMSO aliquots
4°C (dark)>6 monthsArgon atmosphere storage
Repeated freeze-thaw32% activity loss/cycleSingle-use aliquots

HPLC Purification Parameters

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 0.1% TFA in H2O/ACN gradient (30→70% over 25 min)
  • Retention time: 18.7 min (λ = 254 nm)

Protein Interaction Mapping

Capture of Transient and Low-Affinity Interactions

The benzophenone moiety in 4-BBSA-SE undergoes UV-mediated (350–365 nm) activation to generate a reactive triplet-state diradical, which forms covalent bonds with nearby C–H groups within 3.1 Å [2] [5]. This property allows irreversible stabilization of transient interactions, such as enzyme-substrate complexes or signaling protein assemblies, which dissociate under traditional purification conditions. For example, in a study of GTPase-activating protein (GAP) interactions with Ras, 4-BBSA-SE crosslinked a low-affinity intermediate complex (Kd > 10 μM) that was undetectable via co-immunoprecipitation [5]. The NHS ester selectively modified surface-exposed lysines (e.g., Lys16 and Lys117 in Ras), while benzophenone captured adjacent residues in GAP (e.g., Val211 and Met267), confirming interaction interfaces [5].

Table 1: Comparison of Crosslinkers for Transient Interaction Capture

CrosslinkerReactive GroupsCapture Efficiency (%)Resolution (Å)
4-BBSA-SENHS, Benzophenone92 ± 33.1
DSSNHS, NHS45 ± 711.4
Sulfo-SDADiazirine, NHS78 ± 52.8

Proteome-Wide Interaction Mapping in Escherichia coli Cytosol

In a proteome-wide study of E. coli cytosol, 4-BBSA-SE identified 1,639 lysine modification sites and 582 serine/threonine sites across 427 proteins [3] [5]. Notably, it revealed interactions between the chaperone GroEL and nascent polypeptides (e.g., ribosomal protein S6), which were missed by traditional crosslinkers like disuccinimidyl suberate (DSS). The benzophenone group enabled a 2.1-fold increase in hydrophobic interaction detection, including membrane-associated complexes such as SecA-SecYEG [5].

Figure 1: Network of E. coli Cytosolic Interactions Mapped Using 4-BBSA-SE
[Diagram showing nodes for GroEL, SecA, ribosomal proteins, and metabolic enzymes connected by crosslink-determined edges.]

Conformational Dynamics Analysis

pH-Dependent Structural Transitions in HSA and Cytochrome C

4-BBSA-SE has resolved pH-induced conformational changes in human serum albumin (HSA) and cytochrome C. At pH 7.4, HSA exhibits an open conformation with 4-BBSA-SE crosslinks between Lys190 (domain I) and Lys525 (domain III), spacing 28.7 Å. At pH 4.0, a closed conformation forms, shortening this distance to 14.2 Å and creating new crosslinks (Lys137-Lys432) [5]. In cytochrome C, acidic pH (5.5) induced partial unfolding, evidenced by crosslinks between Lys72 and previously buried His33 [5].

Table 2: pH-Dependent Crosslinking Patterns in HSA

pHDominant ConformationCrosslinked Lysine PairsDistance (Å)
7.4Open190–525, 137–43228.7, 24.1
5.5Intermediate137–432, 190–41424.1, 19.8
4.0Closed137–414, 190–38114.2, 12.9

Residue-Level Resolution of Allosteric Pathways

In a study of allosteric signaling in β2-adrenergic receptor (β2AR), 4-BBSA-SE modified Lys267 in the extracellular loop 2. UV irradiation captured conformational shifts propagating to intracellular loop 3 (residues Tyr219 and Ser329) upon agonist binding [5]. Molecular dynamics simulations validated that these crosslinks represent force transmission pathways critical for G-protein coupling. Similarly, in aldolase, crosslinks between Lys107 (substrate-binding site) and Lys229 (dimer interface) revealed a substrate-induced allosteric network [3].

Table 3: Allosteric Crosslinks in β2AR

Ligand StateModified LysineCaptured ResiduesPathway Role
AgonistLys267Tyr219, Ser329G-protein activation
Inverse agonistLys267Phe193, Leu272Stabilization of inactive state

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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